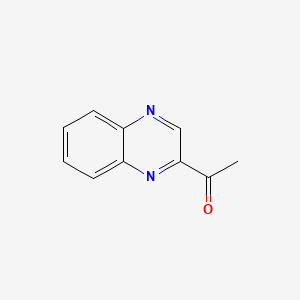2-Acetylquinoxaline
CAS No.: 25594-62-1
Cat. No.: VC2361636
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25594-62-1 |
|---|---|
| Molecular Formula | C10H8N2O |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | 1-quinoxalin-2-ylethanone |
| Standard InChI | InChI=1S/C10H8N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-6H,1H3 |
| Standard InChI Key | SWGILLQQUULMJB-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=NC2=CC=CC=C2N=C1 |
| Canonical SMILES | CC(=O)C1=NC2=CC=CC=C2N=C1 |
Introduction
Chemical Structure and Properties
2-Acetylquinoxaline (C₁₀H₈N₂O) is a nitrogen-containing heterocyclic compound characterized by a quinoxaline core structure with an acetyl group attached at the 2-position . The compound consists of a benzene ring fused with a pyrazine ring, forming the basic quinoxaline scaffold, with an acetyl (CH₃CO-) substituent at position 2.
Physical and Chemical Properties
2-Acetylquinoxaline exhibits specific physical and chemical properties that are relevant to its applications in research and pharmaceutical development. These properties are summarized in the following table:
Spectroscopic and Structural Data
| Identifier | Value | Reference |
|---|---|---|
| SMILES | CC(=O)C1=NC2=CC=CC=C2N=C1 | |
| InChI | InChI=1S/C10H8N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-6H,1H3 | |
| InChIKey | SWGILLQQUULMJB-UHFFFAOYSA-N |
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2-acetylquinoxaline, with variations in efficiency, yield, and environmental impact.
Conventional Synthesis
The most common method for synthesizing 2-acetylquinoxaline involves the reaction of o-phenylenediamine with appropriate α-dicarbonyl compounds or their derivatives . The traditional approach typically involves the following steps:
-
Condensation of o-phenylenediamine with suitable dicarbonyl compounds
-
Formation of the quinoxaline ring system
-
Introduction of the acetyl group at the 2-position
For the specific synthesis of 2-acetylquinoxaline, the following procedure has been documented:
A reaction mixture containing the appropriate quinoxaline di-N-oxide (2-acetyl-3-methylquinoxaline 1,4-di-N-oxide, 3 mmol) and reactants is subjected to specific conditions, which after purification yields 2-acetylquinoxaline .
Modern Approaches
Recent advancements in synthetic methodologies have focused on developing more efficient and environmentally friendly approaches:
Deoxygenation of N-heterocyclic N-oxides using isopropanol as a reducing agent has been reported as an efficient method to synthesize various quinoxaline derivatives including 2-acetylquinoxaline . Using this method, researchers obtained 2-acetylquinoxaline as a white solid with a yield of 64% .
Microwave-assisted synthesis has also been explored for preparing quinoxaline derivatives, offering advantages such as shorter reaction times, higher yields, and cleaner reaction profiles . The Beirut reaction, a classic method for the synthesis of quinoxaline 1,4-di-N-oxides, has been adapted to more modern conditions using catalysts like CaCl₂ and 1-aminoethanol .
Biological Activities and Applications
2-Acetylquinoxaline and its derivatives exhibit diverse biological activities, making them important molecules in pharmaceutical research and development.
Antimicrobial Properties
Quinoxaline derivatives, including those derived from 2-acetylquinoxaline, have demonstrated significant antimicrobial properties:
-
Antibacterial activity: 2-Acetylquinoxaline serves as a precursor for synthesizing antibiotics such as olaquindox, carbadox, echinomycin, levomycin, and actinoleutin .
-
Antituberculosis activity: Certain derivatives of 2-acetylquinoxaline 1,4-di-N-oxide have shown promising activity against Mycobacterium tuberculosis, with some compounds demonstrating MIC values comparable to first-line anti-TB drugs .
-
Antifungal properties: Modified quinoxaline structures derived from 2-acetylquinoxaline have exhibited activity against various fungal pathogens, including Candida species, Aspergillus species, and Cryptococcus species .
Anticancer Activities
Quinoxaline derivatives have shown promising anticancer properties through various mechanisms:
-
VEGFR-2 inhibition: Some modified 2-acetylquinoxaline derivatives have demonstrated inhibitory effects on VEGFR-2, a key target in cancer therapy.
-
Apoptosis induction: Certain derivatives can induce apoptosis in cancer cells by increasing caspase-3 and caspase-9 levels while decreasing Bcl-2 levels .
-
Selective cytotoxicity: Quinoxaline-2-carbonitrile 1,4-dioxide derivatives, which can be synthesized from 2-acetylquinoxaline, exhibit selective cytotoxicity against solid tumor cells under hypoxic conditions .
Other Biological Applications
The compound and its derivatives show potential in various other therapeutic areas:
-
Antiviral activity: Quinoxaline derivatives have demonstrated activity against various viral pathogens, making them candidates for antiviral drug development .
-
Antiparasitic properties: Some derivatives have shown activity against parasitic infections such as malaria, trypanosomiasis, leishmaniasis, and amoebiasis .
-
Pharmaceutical applications: 2-Acetylquinoxaline is used in the synthesis of the diuretic drug amiloride .
Structure-Activity Relationships (SAR)
Understanding the relationship between structural modifications and biological activity is crucial for optimizing the therapeutic potential of 2-acetylquinoxaline derivatives.
Key Structural Features
Several structural features influence the biological activity of 2-acetylquinoxaline derivatives:
-
The presence of the acetyl group at position 2 is critical for certain biological activities .
-
Modification of the quinoxaline core through N-oxidation often enhances antimicrobial activity .
-
The introduction of electron-withdrawing or electron-donating groups at various positions of the quinoxaline ring can significantly alter biological properties .
-
The presence of specific functional groups correlates with increased potency against cancer cell lines, highlighting the importance of molecular design in drug development.
Current Research and Future Prospects
Research on 2-acetylquinoxaline and its derivatives continues to evolve, with several promising directions.
Emerging Research Areas
-
Development of quinoxaline-based compounds with enhanced specificity and reduced toxicity for antimicrobial applications, particularly against drug-resistant strains .
-
Investigation of novel quinoxaline derivatives as potential treatments for viral infections, including emerging viral threats .
-
Exploration of structure-activity relationships to optimize anticancer properties, particularly in hypoxic tumor environments .
-
Research into the potential of quinoxaline derivatives against parasitic diseases, which represent a significant global health burden .
Synthetic Innovations
Ongoing research focuses on developing more efficient and environmentally friendly synthetic methods:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume